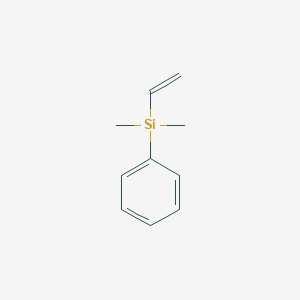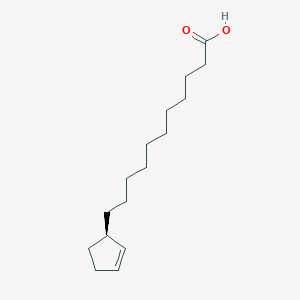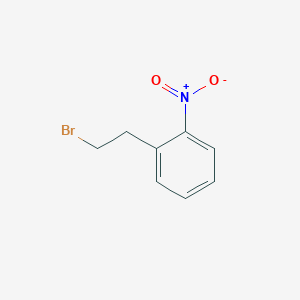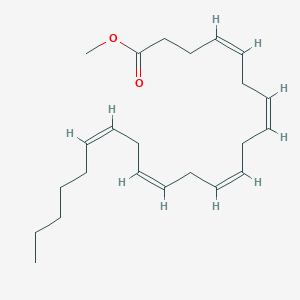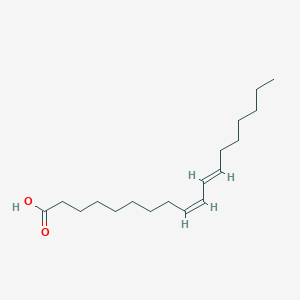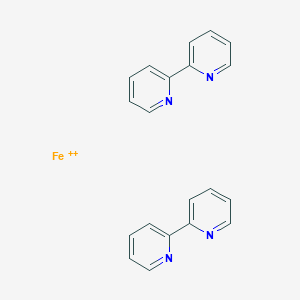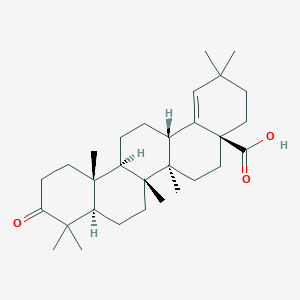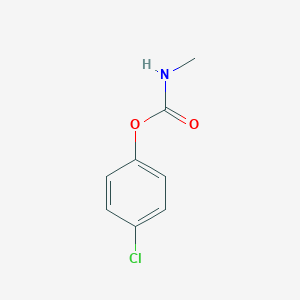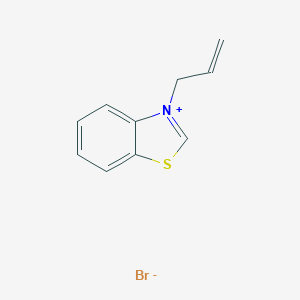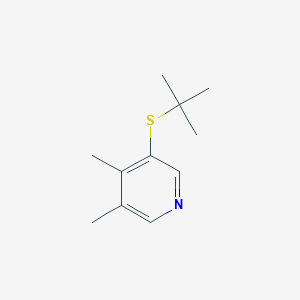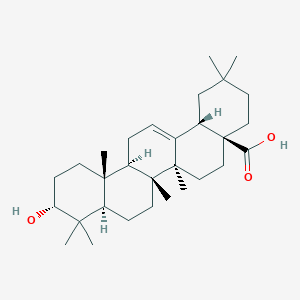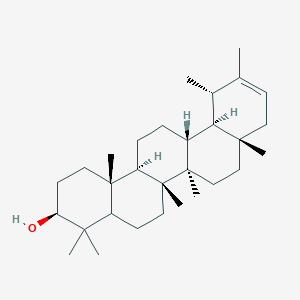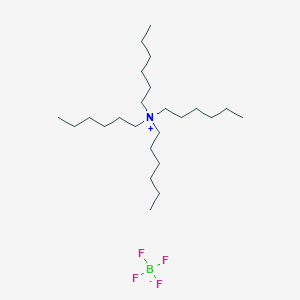![molecular formula C8H11N7O B107906 [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea CAS No. 61566-10-7](/img/structure/B107906.png)
[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea: is a chemical compound with the molecular formula C8H11N7O.
Analyse Des Réactions Chimiques
[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, depending on the reagents and conditions used.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives.
Common reagents and conditions for these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the nature of the substituents involved .
Applications De Recherche Scientifique
[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties and its role in drug development.
Material Science: It is used in the development of new materials with unique properties.
Biological Research: The compound is investigated for its interactions with biological molecules and its potential biological activities.
Mécanisme D'action
The mechanism of action of [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not well-defined in the available literature. Further research is needed to elucidate the detailed mechanism by which this compound exerts its effects .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
61566-10-7 |
|---|---|
Formule moléculaire |
C8H11N7O |
Poids moléculaire |
221.22 g/mol |
Nom IUPAC |
[4-(carbamimidoyldiazenyl)anilino]urea |
InChI |
InChI=1S/C8H11N7O/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16/h1-4,13H,(H3,9,10)(H3,11,15,16) |
Clé InChI |
XUVJIBLUWWQHDY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NN=C(N)N)N=NC(=O)N |
SMILES canonique |
C1=CC(=CC=C1NNC(=O)N)N=NC(=N)N |
Synonymes |
(4-Oxo-2,5-cyclohexadien-1-ylideneamino)guanidine Semicarbazone; _x000B_2-[4-[(Aminoiminomethyl)hydrazono]-2,5-cyclohexadien-1-ylidene]-hydrazinecarboxamide; 2-[4-[2-(Aminoiminomethyl)hydrazinylidene]-2,5-cyclohexadien-1-ylidene]hydrazinecarboxamide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



